molecular formula C13H17N3O3S2 B6750774 1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea

1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea

Cat. No.: B6750774
M. Wt: 327.4 g/mol
InChI Key: GPBCEXPIGKZJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea is a complex organic compound that features a benzothiophene moiety. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with sulfonyl chlorides under basic conditions to form the sulfonylamino intermediate. This intermediate is then reacted with ethylurea to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Mechanism of Action

The mechanism by which 1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea exerts its effects involves interactions with various molecular targets. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function . Pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-14-13(17)15-7-8-16-21(18,19)12-9-20-11-6-4-3-5-10(11)12/h3-6,9,16H,2,7-8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCEXPIGKZJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCNS(=O)(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.